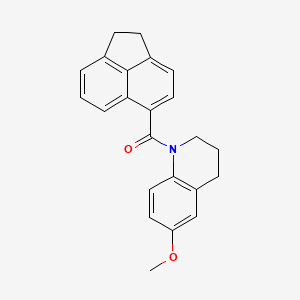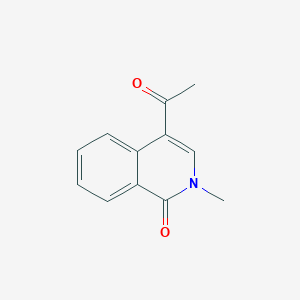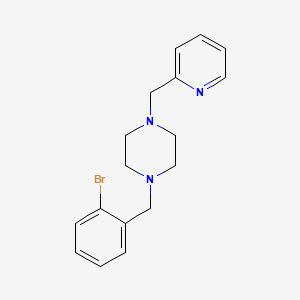![molecular formula C16H17N3O4 B5811165 2-{4-[2-cyano-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenoxy}acetamide](/img/structure/B5811165.png)
2-{4-[2-cyano-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenoxy}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[2-cyano-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenoxy}acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases that play a critical role in the signaling pathways of cytokines such as interleukins and interferons. CP-690,550 has been developed as a potential therapeutic agent for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
Mécanisme D'action
2-{4-[2-cyano-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenoxy}acetamide selectively inhibits JAK3, which is primarily expressed in immune cells such as T cells, B cells, and natural killer cells. By inhibiting JAK3, 2-{4-[2-cyano-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenoxy}acetamide blocks the downstream signaling pathways of cytokines such as interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interferon-gamma. This leads to a reduction in the activation and proliferation of immune cells, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
2-{4-[2-cyano-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenoxy}acetamide has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-6, and interleukin-17 in animal models and human patients with autoimmune diseases. 2-{4-[2-cyano-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenoxy}acetamide also reduces the activation and proliferation of T cells and B cells, which are key players in the immune response. In addition, 2-{4-[2-cyano-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenoxy}acetamide has been shown to have a favorable safety profile with no significant adverse effects on hematopoietic, hepatic, or renal function.
Avantages Et Limitations Des Expériences En Laboratoire
2-{4-[2-cyano-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenoxy}acetamide is a potent and selective inhibitor of JAK3, which makes it an attractive tool for studying the role of JAK3 in immune cell signaling and autoimmune diseases. However, 2-{4-[2-cyano-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenoxy}acetamide has limitations in terms of its specificity, as it can also inhibit JAK2 and Tyk2 at higher concentrations. In addition, 2-{4-[2-cyano-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenoxy}acetamide has poor solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
1. Combination therapy: 2-{4-[2-cyano-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenoxy}acetamide has shown efficacy as a monotherapy in clinical trials, but its effectiveness could be enhanced by combining it with other agents that target different pathways in the immune response.
2. Biomarker identification: The development of biomarkers that predict response to 2-{4-[2-cyano-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenoxy}acetamide could help identify patients who are most likely to benefit from treatment.
3. New indications: 2-{4-[2-cyano-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenoxy}acetamide could be investigated for its potential therapeutic effects in other autoimmune diseases such as multiple sclerosis and inflammatory bowel disease.
4. Novel formulations: The development of new formulations that improve the solubility and bioavailability of 2-{4-[2-cyano-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenoxy}acetamide could expand its use in experimental and clinical settings.
Méthodes De Synthèse
2-{4-[2-cyano-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenoxy}acetamide can be synthesized via a multistep process starting from 2-bromo-4-nitrophenol. The key step in the synthesis is the formation of the cyanoacrylate intermediate, which is then coupled with 4-(4-morpholinyl)-3-buten-2-one to form the final product.
Applications De Recherche Scientifique
2-{4-[2-cyano-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenoxy}acetamide has been extensively studied in preclinical and clinical settings for its potential therapeutic effects on autoimmune diseases. In animal models of rheumatoid arthritis, 2-{4-[2-cyano-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenoxy}acetamide has been shown to reduce inflammation and joint damage. In clinical trials, 2-{4-[2-cyano-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenoxy}acetamide has demonstrated efficacy in reducing disease activity in patients with rheumatoid arthritis and psoriasis.
Propriétés
IUPAC Name |
2-[4-[(E)-2-cyano-3-morpholin-4-yl-3-oxoprop-1-enyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c17-10-13(16(21)19-5-7-22-8-6-19)9-12-1-3-14(4-2-12)23-11-15(18)20/h1-4,9H,5-8,11H2,(H2,18,20)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHBQJAUIGUZSW-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC=C(C=C2)OCC(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC(=O)N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(1E)-2-cyano-3-(morpholin-4-yl)-3-oxoprop-1-en-1-yl]phenoxy}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5811087.png)

![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B5811103.png)

![3-amino-N-cyclopropyl-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5811109.png)
![N-1,3-thiazol-2-yl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B5811118.png)

![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5811130.png)
![3-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5811139.png)
![methyl 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B5811141.png)
![3-ethoxy-N-{3-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B5811149.png)
![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5811150.png)

![[1-(1,3-benzodioxol-5-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]malononitrile](/img/structure/B5811176.png)